N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide
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Overview
Description
N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide, also known as MAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine and agriculture. MAA is a member of the acetamide family of compounds and is synthesized through a multistep process that involves the use of various reagents and solvents.
Scientific Research Applications
- Findings : Some derivatives of this compound have demonstrated analgesic activity comparable to or even superior to paracetamol . Further studies could explore its mechanism of action and safety profile.
- Studies : Researchers have evaluated the antimicrobial efficacy of thiophene derivatives (including N-(3-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide). These compounds may offer new strategies to combat infections .
- Exploration : Some thiophene derivatives, including N-(3-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide, have been studied for their ability to inhibit metal corrosion . Further research could optimize their effectiveness.
Analgesic Properties
Antimicrobial Activity
Corrosion Inhibition
Mechanism of Action
Target of Action
It is known that indole derivatives, which have a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity involved.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
properties
IUPAC Name |
N-[3-[(3-methoxyphenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11(20)17-12-5-3-6-13(9-12)18-16(21)19-14-7-4-8-15(10-14)22-2/h3-10H,1-2H3,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIXUHWDSSRSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(3-methoxyphenyl)carbamoyl]amino}phenyl)acetamide |
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